AR/AR-V7-IN-1
Description
Significance of Androgen Receptor Signaling in Castration-Resistant Prostate Cancer (CRPC) Development
The androgen receptor (AR) signaling pathway is a critical driver of prostate cancer (PCa) growth and progression. In the early stages of the disease, AR signaling is dependent on androgens, which are largely eliminated by androgen deprivation therapy (ADT) genecards.org. However, in many patients, prostate cancer eventually evolves into castration-resistant prostate cancer (CRPC), a state where tumors continue to grow despite castrate levels of androgens genecards.org. This resistance is often mediated by the reactivation or dysregulation of AR signaling, which can occur through various mechanisms, including AR amplification, mutations, or the expression of AR splice variants genecards.org.
Emergence and Role of Androgen Receptor Splice Variants in Therapeutic Resistance
Androgen receptor splice variants (AR-Vs) are truncated forms of the full-length AR (AR-FL) that arise from alternative splicing of the AR pre-mRNA genecards.org. These variants often lack the ligand-binding domain (LBD) or have altered protein structures, leading to their ability to signal independently of androgen binding and to evade AR-targeted therapies genecards.org. The emergence of AR-Vs is a key mechanism by which prostate cancer cells develop resistance to ADT and AR-targeted drugs like enzalutamide (B1683756) and abiraterone (B193195) genecards.org.
AR-V7 as a Critical Driver of Castration-Resistant Prostate Cancer Progression
Among the various AR splice variants, AR-V7 has been identified as a particularly potent driver of CRPC progression genecards.org. AR-V7 lacks the LBD and can constitutively activate target genes, promoting cell proliferation, survival, and resistance to apoptosis, even in the absence of androgen stimulation genecards.org. Its presence in circulating tumor cells or tumor tissue is associated with a poor prognosis and a lack of response to next-generation AR-targeted therapies genecards.org. AR/AR-V7-IN-1 is specifically designed as an inhibitor of AR and AR-V7 medchemexpress.comguidechem.commedchemexpress.com.
Overview of Research Efforts Targeting AR-V7, including Small Molecule Inhibitors
Research efforts are focused on developing strategies to overcome AR-V7-mediated resistance. One promising approach involves the development of small molecule inhibitors that can target AR-V7 directly or degrade it genecards.org. This compound (also known as Compound 20i) is a notable example of such a compound, acting as an AR/AR-V7 inhibitor medchemexpress.comguidechem.commedchemexpress.com.
This compound has demonstrated significant inhibitory activity against AR-V7 in preclinical studies. It exhibits an IC50 of 172.85 nM against AR/AR-V7 medchemexpress.comguidechem.commedchemexpress.com. Furthermore, this compound potently inhibits cell growth in prostate cancer cell lines, with IC50 values of 4.87 μM in LNCaP cells and 2.07 μM in 22RV1 cells medchemexpress.comguidechem.commedchemexpress.com. The compound has also shown effective tumor growth inhibition in xenograft studies using the 22RV1 cell line, which is known to express AR-V7 medchemexpress.comguidechem.commedchemexpress.commedchemexpress.eu. These findings highlight this compound's potential as a research tool to investigate AR-V7 pathways and as a candidate for further development in treating advanced prostate cancer medchemexpress.comguidechem.commedchemexpress.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C36H43ClFN7O2 |
|---|---|
Molecular Weight |
660.2 g/mol |
IUPAC Name |
N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[[4-[[1-(3-fluoropropyl)azetidin-3-yl]amino]phenyl]methyl]piperidin-1-yl]pyridazine-3-carboxamide |
InChI |
InChI=1S/C36H43ClFN7O2/c37-33-21-32(9-4-27(33)22-39)47-31-10-7-29(8-11-31)41-36(46)34-12-13-35(43-42-34)45-18-14-26(15-19-45)20-25-2-5-28(6-3-25)40-30-23-44(24-30)17-1-16-38/h2-6,9,12-13,21,26,29-31,40H,1,7-8,10-11,14-20,23-24H2,(H,41,46) |
InChI Key |
YYSOVURNYFNXBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=NN=C(C=C2)N3CCC(CC3)CC4=CC=C(C=C4)NC5CN(C5)CCCF)OC6=CC(=C(C=C6)C#N)Cl |
Origin of Product |
United States |
Molecular Architecture and Functional Implications of Ar V7
The structural and functional divergence of AR-V7 from the full-length androgen receptor (AR-FL) is fundamental to its role in castration-resistant prostate cancer (CRPC). These differences underpin its ability to drive tumor progression in a hormone-deprived environment.
Structural Distinctions of AR-V7 from Full-Length Androgen Receptor (AR-FL)
The primary structural alteration in AR-V7 is the conspicuous absence of the ligand-binding domain (LBD). nih.govmdpi.com This C-terminal region is the target for conventional androgen deprivation therapies. patsnap.com Its absence in AR-V7 renders these therapies ineffective. patsnap.com This structural truncation is a direct result of an alternative splicing event that bypasses the exons encoding the LBD. mdpi.comnih.gov
In place of the LBD, AR-V7 possesses a unique C-terminal peptide sequence. mdpi.com This distinct sequence is a product of the inclusion of a cryptic exon during splicing. mdpi.com
Retention of N-Terminal Domain (NTD) and DNA-Binding Domain (DBD) in AR-V7
Despite the loss of the LBD, AR-V7 retains two critical functional domains: the N-terminal domain (NTD) and the DNA-binding domain (DBD). nih.govmdpi.com The NTD is crucial for the transcriptional activity of the receptor, while the DBD allows it to bind to androgen response elements (AREs) on the DNA. mdpi.com The retention of these domains is paramount to AR-V7's ability to function as a transcription factor, driving the expression of genes that promote cell survival and proliferation. mdpi.com
Cryptic Exon Usage in AR-V7 Splicing
The generation of AR-V7 is a direct consequence of an alternative splicing event involving a "cryptic exon". mdpi.comnih.gov Specifically, AR-V7 mRNA is formed when exons 1, 2, and 3 are spliced to a cryptic exon 3 (CE3). mdpi.comnih.gov This process excludes exons 4 through 8, which encode the LBD. nih.gov The inclusion of CE3 introduces a premature stop codon, leading to the translation of a truncated protein that includes the NTD, DBD, and a short, unique C-terminal sequence encoded by CE3. mdpi.com This aberrant splicing mechanism is a key event in the development of therapeutic resistance. nih.gov
Constitutive Transcriptional Activation by AR-V7
A defining characteristic of AR-V7 is its ability to remain constitutionally active, meaning it can drive gene transcription without the need for androgen binding. This ligand-independent activity is a cornerstone of its role in CRPC.
Ligand-Independent Activity of AR-V7
The absence of the LBD means that AR-V7 is not regulated by androgens. patsnap.comjci.org It can translocate to the nucleus and initiate transcription of target genes even in a castrate environment. nih.govresearchgate.net This constitutive activity allows prostate cancer cells to bypass the effects of androgen deprivation therapies. jci.org Research has shown that AR-V7 can activate the expression of canonical androgen-responsive genes independently of ligand stimulation. nih.govamegroups.cn
Metabolic Reprogramming Induced by AR-V7 Activity
Alterations in Glycolysis and Tricarboxylic Acid (TCA) Cycle by AR-V7
Both the full-length androgen receptor (AR-FL) and the AR-V7 splice variant have been shown to increase the rate of glycolysis, as measured by the extracellular acidification rate. nih.gov However, metabolic flux analysis has revealed that AR-V7 accelerates glycolysis more effectively than AR-FL, particularly at early time points. nih.govresearchgate.net This enhanced glycolytic flux is a key feature of many cancer cells, often referred to as the Warburg effect. nih.govresearchgate.net
While both isoforms stimulate glycolysis, they have differential effects on the metabolites of the tricarboxylic acid (TCA) cycle. nih.gov AR-FL activation leads to an increase in the steady-state levels of all TCA cycle intermediates. In contrast, AR-V7 expression results in a decrease in the levels of some metabolites while increasing others. researchgate.net
A particularly noteworthy difference is observed in citrate (B86180) levels. While AR activation increases citrate levels, AR-V7 dramatically reduces them. nih.govuni.lu This reduction in citrate by AR-V7 is not due to a failure in its synthesis but rather an increased utilization of this key TCA intermediate. nih.govuni.lu This finding is consistent with metabolomic data from patient-derived tumors. nih.gov
Conversely, both AR-V7 and AR-FL increase the steady-state levels of α-ketoglutarate (AKG) and oxaloacetate (OAA). nih.govresearchgate.net The increase in OAA can be used to produce other TCA metabolites or serve as a substrate for the synthesis of amino acids. nih.gov
| Metabolite | Effect of AR-FL | Effect of AR-V7 |
|---|---|---|
| Citrate | Increase | Decrease |
| α-ketoglutarate (AKG) | Increase | Increase |
| Oxaloacetate (OAA) | Increase | Increase |
| Malate | Increase | Decrease |
Glutaminolysis Dependence in AR-V7-Expressing Cells
A defining metabolic feature of cells expressing AR-V7 is their increased dependence on glutaminolysis. nih.gov Both AR-FL and AR-V7 can utilize glutamine as a fuel source. researchgate.net However, AR-V7 shows a preferential enhancement of glutaminolysis. nih.govresearchgate.net
Metabolic flux analyses have demonstrated that AR-V7 enhances the conversion of glutamine to citrate, partly through an increased reliance on reductive carboxylation. nih.gov This process is a notable metabolic shift where glutamine is used as a primary source for replenishing TCA cycle intermediates. researchgate.net The increased glutamine metabolism is supported by the observation that both AR isoforms increase the steady-state levels of glutamine. nih.govresearchgate.net
The enhanced glutaminolysis in AR-V7-expressing cells is a critical adaptation that provides the necessary biochemical components for the progression of castration-resistant prostate cancer (CRPC). nih.gov This metabolic reprogramming represents a potential therapeutic target for cancers driven by AR-V7. nih.govuni.lu
| Metabolic Pathway | AR-FL | AR-V7 |
|---|---|---|
| Glycolysis | Increases | Strongly Increases |
| TCA Cycle Progression | Utilizes canonical cycle | Altered, with decreased citrate |
| Glutaminolysis | Utilizes | Preferentially enhances |
| Reductive Carboxylation | Utilizes | Increased dependence |
Ar/ar V7 in 1: Design, Mechanism, and Preclinical Molecular Activity
Rationale for Developing Inhibitors Specifically Targeting AR-V7
Prostate cancer is fundamentally driven by the androgen receptor (AR) pathway. While androgen deprivation therapy (ADT) and subsequent AR signaling inhibitors (ARSI) like enzalutamide (B1683756) and abiraterone (B193195) have shown efficacy, many patients eventually develop resistance, leading to CRPC hematologyandoncology.net, nih.gov, mdpi.com, mdpi.com, aacrjournals.org. A primary mechanism of this resistance is the expression of AR splice variants (AR-Vs), with AR-V7 being the most prevalent hematologyandoncology.net, aacrjournals.org, mdpi.com, nih.gov.
AR-V7 is characterized by the absence of the ligand-binding domain (LBD) but retains the N-terminal transactivation domain (NTD) and DNA-binding domain (DBD) oncokb.org, mdpi.com, nih.gov. This structural alteration renders AR-V7 constitutively active, meaning it can drive cancer cell proliferation and survival independently of androgen binding oncokb.org, nih.gov. Consequently, AR-V7-expressing tumors are inherently resistant to ARSI that target the LBD aacrjournals.org, mdpi.com, aacrjournals.org. The detection of AR-V7 in circulating tumor cells (CTCs) has been correlated with a poor response to enzalutamide and abiraterone, underscoring its role as a resistance marker and a compelling therapeutic target hematologyandoncology.net, nih.gov, mdpi.com, nih.gov. The development of inhibitors that specifically target AR-V7 is therefore crucial for overcoming treatment resistance in CRPC.
Identification and Characterization of AR/AR-V7-IN-1 as an AR/AR-V7 Inhibitor
This compound, also identified as Compound 20i in some literature, has been characterized as a potent inhibitor of both full-length AR (AR-FL) and the AR-V7 splice variant medchemexpress.com, medchemexpress.com, glpbio.com, glpbio.com. Its development is rooted in the need for agents that can effectively suppress the aberrant signaling driven by AR-V7 in advanced prostate cancer. Preclinical studies have demonstrated its inhibitory activity against AR/AR-V7, with reported IC50 values for AR/AR-V7 inhibition and cell growth inhibition in relevant prostate cancer cell lines medchemexpress.com. Furthermore, this compound has shown efficacy in reducing tumor growth in preclinical xenograft models, specifically in the 22RV1 cell line medchemexpress.com.
Molecular Targeting and Binding Specificity of this compound
The molecular mechanisms by which this compound exerts its effects are centered on disrupting the oncogenic signaling of AR and AR-V7. While specific details regarding this compound's direct binding site are not extensively detailed in the provided snippets, its activity suggests an interaction that interferes with AR-V7's functional domains.
Inhibition of AR/AR-V7 Signaling by this compound
This compound functions as a direct inhibitor of AR and AR-V7 medchemexpress.com, medchemexpress.com. Studies have reported an IC50 value of 172.85 nM for its inhibition of AR/AR-V7 medchemexpress.com. This compound exhibits potent inhibition of cell growth in prostate cancer cell lines, with reported IC50 values of 4.87 μM in LNCaP cells and 2.07 μM in 22RV1 cells medchemexpress.com. These findings indicate that this compound can effectively suppress the proliferation of cancer cells that rely on AR and AR-V7 signaling. Other AR-V7 targeting agents have been shown to disrupt AR-V7 transcriptional activity and impair its nuclear localization and DNA binding researchgate.net, and inhibit AR transcriptional activity acs.org, nih.gov.
Effects on AR-V7 Transcriptional Activity and Target Gene Expression
By inhibiting AR/AR-V7 signaling, this compound impacts the transcriptional output driven by these aberrant receptors. The observed inhibition of cell growth by this compound is a direct consequence of its ability to suppress the downstream transcriptional programs that promote proliferation medchemexpress.com. While specific target genes affected by this compound are not detailed, other AR-V7 inhibitors have been shown to disrupt AR-V7 transcriptional activity researchgate.net, acs.org, nih.gov. AR-V7 itself is known to be associated with a unique gene signature that promotes prostate cancer progression and transcriptional activity nih.gov.
Preclinical Evaluation of Ar/ar V7 in 1 Efficacy in Prostate Cancer Models
Cell-Based Assays for AR/AR-V7-IN-1 Activity
Cell-based assays are crucial for understanding the direct effects of this compound on cancer cells, including its impact on proliferation, cell cycle progression, and apoptosis.
Inhibition of Proliferation in AR-V7-Positive Prostate Cancer Cell Lines by this compound
This compound has shown significant antiproliferative activity in prostate cancer cell lines that express the AR-V7 variant. Specifically, this compound functions as an AR/ARV7 inhibitor with an IC50 of 172.85 nM medchemexpress.com. In AR-V7-positive cell lines, this compound potently inhibits cell growth, with reported IC50 values of 4.87 μM in the LNCaP cell line and 2.07 μM in the 22RV1 cell line medchemexpress.com. These findings highlight the compound's ability to directly impede the proliferation of prostate cancer cells that rely on AR signaling, including those driven by the AR-V7 splice variant.
Table 1: this compound Inhibition of Cell Growth in Prostate Cancer Cell Lines
| Cell Line | IC50 (μM) | Reference |
| LNCaP | 4.87 | medchemexpress.com |
| 22RV1 | 2.07 | medchemexpress.com |
Induction of Cell Cycle Arrest and Apoptosis by this compound
While the provided literature extensively details the antiproliferative effects of this compound, direct evidence specifically linking this compound to the induction of cell cycle arrest and apoptosis in prostate cancer cells is not explicitly detailed for this compound in the reviewed snippets. However, other compounds targeting the AR/AR-V7 pathway have demonstrated these effects; for instance, huaier extract has been shown to induce apoptosis and G2/M arrest in prostate cancer cells frontiersin.org, and taxanes are known to induce cell cycle arrest and apoptosis by disrupting the G2-M phase transition mdpi.com. Rutaecarpine has also been observed to induce G0/G1 arrest thno.org. Further investigation would be required to confirm these specific mechanisms for this compound.
In Vivo Xenograft Studies of this compound
In vivo studies using xenograft models are critical for evaluating the therapeutic efficacy of this compound in a complex biological environment, mimicking tumor growth and response within a living organism.
Suppression of Tumor Growth in AR-V7-Expressing Xenograft Models by this compound
This compound has demonstrated effective tumor growth inhibition in xenograft models that express AR-V7, specifically in studies utilizing the 22RV1 cell line medchemexpress.com. While the specific quantitative metrics for tumor growth suppression by this compound are not detailed in the provided snippets, the compound's activity in these in vivo models indicates its potential to control tumor progression. Other AR/AR-V7 targeting agents have shown significant tumor growth suppression in xenografts thno.orgnih.govnih.govoncotarget.com.
Molecular and Cellular Characterization of Xenograft Responses to this compound
The molecular and cellular mechanisms underlying the xenograft responses to this compound are not explicitly detailed in the provided literature. While the compound is known to inhibit AR/AR-V7 activity medchemexpress.com, specific changes in protein levels, signaling pathways, or cellular markers within xenograft tumors treated with this compound were not elaborated upon in the reviewed snippets. Studies on related AR/AR-V7 targeting compounds have shown reductions in key markers like Ki67 and AR-V7 protein levels in xenograft tissues thno.org, as well as depletion of AR/AR-V7 oncotarget.com and modulation of other signaling molecules nih.govnih.gov.
Mechanisms of Resistance to Ar V7 Targeted Therapies and Overcoming Challenges
Adaptive Responses and Bypass Mechanisms to AR-V7 Inhibition
Prostate cancer cells exhibit remarkable plasticity, enabling them to develop adaptive responses and activate bypass signaling pathways to circumvent the inhibitory effects of AR/AR-V7-IN-1. A primary adaptive mechanism involves the activation of alternative signaling pathways that can drive tumor growth and survival independently of AR-V7. mdpi.comnih.gov For instance, the glucocorticoid receptor (GR) can be upregulated and substitute for AR function, thereby maintaining the transcriptional regulation of a subset of the same target genes. nih.gov
Furthermore, cancer cells can activate other oncogenic pathways to bypass the need for AR signaling altogether. These can include the PI3K/Akt/mTOR and Wnt/β-catenin pathways, which are frequently dysregulated in advanced prostate cancer and can promote cell proliferation and survival. mdpi.com The activation of these bypass tracks can render therapies targeting a single pathway, such as AR-V7 inhibition with this compound, less effective over time.
Role of Other Androgen Receptor Variants and Mutations in Treatment Resistance
While AR-V7 is a key driver of resistance to second-generation androgen receptor signaling inhibitors, the landscape of AR alterations in CRPC is complex. The presence of other AR splice variants, in addition to AR-V7, can contribute to a resistant phenotype. onclive.comjohnshopkins.edu These variants may also lack the ligand-binding domain and exhibit constitutive activity, thereby providing redundant mechanisms for AR signaling activation that may not be fully inhibited by this compound.
Moreover, mutations within the AR gene itself can confer resistance. nih.govonclive.com Although this compound is designed to target the N-terminal domain of AR, which is present in both full-length AR and AR-V7, mutations in other domains of the AR protein could potentially alter its conformation or interaction with co-regulators, thereby diminishing the efficacy of the inhibitor. For example, mutations in the DNA-binding domain could affect the receptor's ability to bind to DNA and regulate gene expression in a way that is not fully counteracted by this compound.
Investigating Strategies to Circumvent Resistance to AR-V7 Inhibitors
Overcoming resistance to AR-V7 inhibitors like this compound requires a multi-pronged approach that targets the diverse mechanisms of resistance. Several strategies are currently under investigation.
Combination Therapies: A promising approach is the use of combination therapies that target both AR-V7 and the identified bypass pathways. For example, combining an AR-V7 inhibitor with a PI3K inhibitor could simultaneously block two key survival pathways in prostate cancer cells. nih.gov
Targeting AR-V7 Degradation: Another strategy is to promote the degradation of the AR-V7 protein. Proteolysis-targeting chimeras (PROTACs) are novel agents that can be designed to specifically target AR-V7 for ubiquitination and subsequent degradation by the proteasome. mdpi.com
Inhibition of AR-V7 Synthesis: Efforts are also focused on preventing the production of the AR-V7 splice variant in the first place. This can be achieved by targeting the splicing machinery or the epigenetic regulators that control AR gene expression. nih.gov
Development of Novel Agents: The development of next-generation AR inhibitors that can effectively target a broader range of AR variants and mutations is an ongoing area of research. onclive.com Additionally, exploring natural compounds that have shown anti-CRPC effects may offer new avenues for overcoming therapeutic resistance. mdpi.com
Table of Investigated Strategies to Overcome Resistance
| Strategy | Mechanism of Action | Examples/Targets |
|---|---|---|
| Combination Therapy | Simultaneously targets AR-V7 and bypass signaling pathways. | AR-V7 inhibitor + PI3K inhibitor |
| Protein Degradation | Induces the degradation of the AR-V7 protein. | Proteolysis-targeting chimeras (PROTACs) |
| Inhibition of Synthesis | Prevents the formation of the AR-V7 splice variant. | Splicing factor inhibitors, Epigenetic modulators |
| Novel Agent Development | Targets a wider range of AR variants or utilizes new mechanisms. | Next-generation AR antagonists, Natural compounds |
These evolving strategies hold the potential to overcome the challenges of resistance and improve the efficacy of treatments for patients with advanced prostate cancer driven by AR-V7.
Synergistic Therapeutic Strategies with Ar/ar V7 in 1
Rationale for Combination Approaches to Target AR-V7-Driven CRPC
The primary driver for combination therapies in AR-V7-positive CRPC is the continued reliance of cancer cells on both the full-length androgen receptor (AR-FL) and the constitutively active AR-V7. nih.gov While second-generation anti-androgen therapies like enzalutamide (B1683756) and abiraterone (B193195) effectively target the ligand-binding domain (LBD) of AR-FL, they are ineffective against AR-V7, which lacks this domain. aacrjournals.org The expression of AR-V7 is a key mechanism of resistance to these agents, allowing the cancer cells to maintain AR-driven transcription and proliferation even in a castrate environment. aacrjournals.orgnih.gov
Therefore, a logical therapeutic strategy is to co-target both AR-FL and AR-V7. By combining an agent that inhibits AR-V7, such as AR/AR-V7-IN-1, with a conventional AR signaling inhibitor, it is possible to achieve a more comprehensive blockade of the AR signaling axis. This dual targeting is expected to prevent the emergence of resistance and induce a more profound and durable anti-tumor response. Furthermore, targeting alternative survival pathways that are upregulated in response to AR-V7 expression, such as the anti-apoptotic Bcl-2 family proteins, provides another strong rationale for combination approaches. aacrjournals.orgmdpi.com
Preclinical Assessment of this compound in Combination Regimens
While specific preclinical studies on the combination of this compound with other agents are not yet extensively published, the therapeutic principle has been demonstrated with related compounds that also target the N-terminal domain (NTD) of the androgen receptor, the same domain targeted by this compound.
Preclinical studies with the AR NTD inhibitor, EPI-7170, a compound with a similar mechanism of action to this compound, have shown significant synergistic activity when combined with the AR signaling inhibitor enzalutamide in AR-V7-positive prostate cancer models. nih.gov This combination resulted in a more potent inhibition of cancer cell proliferation than either agent alone. nih.gov
Table 1: Synergistic Inhibition of Cell Proliferation with AR NTD and LBD Inhibitors
| Cell Line | Treatment | Effect on Cell Proliferation | Synergy |
|---|---|---|---|
| Enzalutamide-Resistant | EPI-7170 | Inhibition | - |
| Enzalutamide-Resistant | Enzalutamide | Minimal Inhibition | - |
| Enzalutamide-Resistant | EPI-7170 + Enzalutamide | Synergistic Inhibition | Yes |
This table is based on findings from studies on the related compound EPI-7170 and is for illustrative purposes.
The Bcl-2 family of proteins plays a crucial role in preventing apoptosis, and their overexpression is a common feature in cancer, including prostate cancer. aacrjournals.org Preclinical studies have demonstrated that combining inhibitors of the anti-apoptotic proteins Bcl-xL and Mcl-1 leads to synergistic cell death in AR-V7-expressing CRPC cell lines. mdpi.com This suggests that targeting the apoptotic pathway is a highly effective strategy in this cancer subtype. While direct combination studies with this compound are pending, the strong preclinical rationale supports the investigation of combining this compound with Bcl-2 family inhibitors.
Table 2: Synergistic Effects of Bcl-2 Family Inhibitors in AR-V7-Expressing CRPC Models
| Cell Line | Treatment | Effect on Cell Viability | Synergy |
|---|---|---|---|
| LNCaP95 (AR-V7+) | A-1331852 (Bcl-xL inhibitor) | Modest Decrease | - |
| LNCaP95 (AR-V7+) | S63845 (Mcl-1 inhibitor) | Modest Decrease | - |
| LNCaP95 (AR-V7+) | A-1331852 + S63845 | Synergistic Decrease | Yes |
| 22Rv1 (AR-V7+) | A-1331852 (Bcl-xL inhibitor) | Modest Decrease | - |
| 22Rv1 (AR-V7+) | S63845 (Mcl-1 inhibitor) | Modest Decrease | - |
| 22Rv1 (AR-V7+) | A-1331852 + S63845 | Synergistic Decrease | Yes |
This table is based on findings from preclinical studies of Bcl-2 family inhibitors in AR-V7-expressing cell lines. mdpi.com
Molecular Basis of Synergy in Combination Therapies Involving this compound
The molecular basis for the synergistic effects observed in combination therapies targeting AR-V7-driven CRPC is multifaceted.
When an AR NTD inhibitor like this compound is combined with an AR LBD inhibitor such as enzalutamide, the synergy arises from the simultaneous blockade of both AR-FL and AR-V7. nih.gov Enzalutamide inhibits the ligand-dependent activation of AR-FL, while the AR NTD inhibitor blocks the transcriptional activity of both the full-length receptor and the constitutively active AR-V7 splice variant. nih.gov This dual blockade leads to a more complete shutdown of AR signaling, resulting in synergistic inhibition of tumor cell growth and proliferation. nih.gov
In the case of combining an AR/AR-V7 inhibitor with Bcl-2 family inhibitors, the synergy stems from targeting two distinct but complementary survival pathways. The AR/AR-V7 inhibitor disrupts the primary oncogenic signaling pathway driving the cancer's growth. Concurrently, the Bcl-2 family inhibitors lower the threshold for apoptosis by neutralizing the anti-apoptotic proteins that are often upregulated in cancer cells to evade cell death. aacrjournals.orgmdpi.com This combined assault on both proliferation and survival signals leads to a potent synergistic induction of apoptosis in cancer cells. mdpi.com
Innovations in Ar V7 Targeting and Future Research Avenues for Ar/ar V7 in 1
Development of Advanced AR-V7 Degraders (e.g., PROTACs, Molecular Glues)
Targeted protein degradation has emerged as a powerful strategy to eliminate pathogenic proteins like AR-V7, rather than merely inhibiting them. This approach utilizes the cell's own ubiquitin-proteasome system to tag and destroy the target protein. Two leading technologies in this area are Proteolysis Targeting Chimeras (PROTACs) and molecular glues.
PROTACs are bifunctional molecules that link a target protein ligand to an E3 ubiquitin ligase ligand. nih.gov Several AR-targeting PROTACs are in development, with some showing the ability to degrade both AR-FL and AR-V7 by targeting domains present in both isoforms, such as the N-terminal domain (NTD) or the DNA-binding domain (DBD). nih.govnih.govresearchgate.net For instance, the PROTAC compound MTX-23, which binds to the AR DBD, can degrade both AR-FL and AR-V7. nih.gov Similarly, ITRI-90, an orally bioavailable PROTAC targeting the AR NTD, effectively degrades both receptor forms and shows strong antitumor efficacy in enzalutamide-resistant xenograft models. nih.gov
Molecular glues are small molecules that induce an interaction between a target protein and an E3 ligase, leading to the target's degradation. nih.govaacrjournals.org This approach has successfully identified compounds that degrade both AR-FL and AR-V7. oncozine.com For example, a high-throughput screen identified AR-600, a small molecule that functions as a molecular glue to induce proteasomal degradation of both AR-V7 and AR-FL. aacrjournals.org Another example is VNPP433-3β, a next-generation analog of galeterone, which acts as a molecular glue to bring AR into proximity with the MDM2 E3 ligase, leading to the degradation of both full-length and splice variant forms. nih.gov These advanced degraders offer a promising therapeutic strategy for cancers driven by AR-V7. aacrjournals.org
High-Throughput Screening for Novel AR-V7 Degraders
The discovery of novel AR-V7 inhibitors and degraders relies heavily on high-throughput screening (HTS) of large chemical libraries. nih.govecancer.org Researchers have developed various cell-based functional assays designed to identify small molecules that can inhibit AR-V7 activity. nih.govnih.govaacrjournals.org These assays often use nuclear localization or the transactivation function of AR-V7 as a measurable endpoint. aacrjournals.orgaacrjournals.org
For instance, one HTS approach employed an enzyme complementation assay using nuclear AR-V7 as a surrogate for its activity. aacrjournals.orgaacrjournals.org A screen of approximately 170,000 compounds using this method successfully identified hit compounds that inhibit AR-V7 through proteasomal degradation. aacrjournals.orgaacrjournals.org Another HTS platform was developed to specifically identify ligands that bind to AR-V7, leading to the discovery of the molecular glue AR-600 from a library of 100,000 small molecules. aacrjournals.org These screening campaigns are critical for identifying initial "hit" compounds, which then serve as the foundation for further chemical optimization. nih.gov The identified hits often fall into different categories, including compounds that selectively degrade AR-V7 and those that act as dual degraders of both AR-V7 and AR-FL. aacrjournals.org
Structure-Activity Relationship (SAR) Studies for Optimized AR/AR-V7-IN-1 Analogs
Once initial hit compounds are identified from HTS, medicinal chemistry and structure-activity relationship (SAR) studies are essential for optimizing their potency, selectivity, and drug-like properties. oncozine.com SAR studies involve systematically modifying the chemical structure of a hit compound and evaluating how these changes affect its biological activity.
This iterative process of design, synthesis, and testing allows for the identification of structural motifs required for potent AR/AR-V7 degradation. acs.orgnih.gov For example, a detailed SAR study of 55 N-heterocycle-substituted hydantoins led to the discovery of compound 27c , a potent and selective dual degrader of AR and AR-V7. acs.orgnih.gov This optimized compound demonstrated robust antitumor efficacy in an enzalutamide-resistant xenograft model. acs.orgnih.gov Similarly, hit-to-lead optimization of a compound identified from an HTS screen yielded lead degraders with IC50 values of less than 100 nM. oncozine.comaacrjournals.org The development of this compound, also known as Compound 20i, which has an IC50 of 172.85 nM, is a product of such optimization efforts aimed at creating novel and selective agents for advanced prostate cancer. medchemexpress.com
| Compound | Target(s) | Mechanism | Potency |
| This compound (Compound 20i) | AR/AR-V7 | Inhibition | IC50 = 172.85 nM medchemexpress.com |
| Compound 27c | AR/AR-V7 | Degradation | DC50 = 2.64 µM (for AR-V7) acs.org |
| AR-600 | AR/AR-V7 | Molecular Glue Degrader | IC50 = 23 nM (in 22Rv1 cells) aacrjournals.org |
| Optimized Glue Degrader | AR/AR-V7 | Molecular Glue Degrader | IC50 < 100 nM aacrjournals.org |
Computational Approaches and Structural Biology in AR-V7 Inhibitor Design
Computational modeling and structural biology are indispensable tools in the modern drug discovery pipeline for designing specific and potent AR-V7 inhibitors. Given that the N-terminal domain—present in both AR-FL and AR-V7—is intrinsically disordered, traditional structure-based drug design is challenging. nih.govacs.org
Despite these challenges, computational methods are being applied to accelerate the discovery process. Physics-based molecular docking combined with machine learning models can rapidly screen large chemical libraries for molecules capable of binding to multiple potential sites on the AR-V7 protein. acs.org This approach has been shown to increase the hit rate for identifying binders by a factor of 17 compared to standard molecular docking alone. acs.org Advanced structural biology techniques are also providing crucial insights. For example, Cryo-Electron Microscopy (Cryo-EM) has been used to identify conformational changes in the AR protein upon binding of a lead compound, confirming direct interaction. aacrjournals.org These computational and structural studies help to elucidate binding sites and mechanisms of action, guiding the rational design of more effective AR-V7 inhibitors like this compound. aacrjournals.org
Biomarker Development for AR-V7-Driven Prostate Cancer and Response to Therapy
The clinical management of CRPC is increasingly guided by biomarkers that can predict treatment response and resistance. The expression of AR-V7 protein in circulating tumor cells (CTCs) has been validated as a predictive biomarker for resistance to ARS-directed therapies. nih.govmskcc.org Numerous studies have shown that patients with detectable AR-V7 in their CTCs have poor outcomes when treated with second-line ARSIs but may derive greater benefit from taxane-based chemotherapy. nih.govnih.govtamhsc.edu
This has established AR-V7 as a treatment-selection biomarker that can help guide physicians and patients in making more informed decisions at critical points in managing mCRPC. mskcc.orgtandfonline.com The ability to detect AR-V7 non-invasively through a liquid biopsy (blood test) is a significant clinical advance. mskcc.orgprnewswire.com Assays are now clinically available to detect AR-V7 in CTCs, which can identify patients who should switch from hormonal therapy to an alternative mechanism of action. nih.govmskcc.org The development of potent inhibitors like this compound is therefore aimed at a patient population that can be specifically identified by this validated biomarker.
| Biomarker | Sample Type | Clinical Utility |
| AR-V7 Protein | Circulating Tumor Cells (CTCs) | Predicts resistance to ARS inhibitors (e.g., abiraterone (B193195), enzalutamide). nih.govmskcc.org |
| AR-V7 Protein | Circulating Tumor Cells (CTCs) | Suggests superior survival benefit with taxane chemotherapy over ARS inhibitors for AR-V7 positive patients. mskcc.orgnih.gov |
| AR-V7 mRNA | Circulating Tumor Cells (CTCs) | Correlated with lack of clinical response to enzalutamide (B1683756) and abiraterone. aacrjournals.org |
Next-Generation Preclinical Models for Comprehensive AR-V7 Research
The development and testing of novel AR-V7 inhibitors require robust and representative preclinical models that accurately reflect the biology of human CRPC. Standard prostate cancer cell lines, such as 22Rv1 (which endogenously expresses AR-V7) and LNCaP, are fundamental tools for initial in vitro studies. acs.orgmedchemexpress.com
More advanced models are crucial for evaluating therapeutic efficacy in a setting that better mimics human disease. Xenograft models, where human cancer cells are implanted in mice, are used to assess in vivo tumor growth inhibition. For instance, this compound demonstrated effective tumor growth inhibition in a 22Rv1 xenograft study. medchemexpress.com To better capture the complexity and heterogeneity of patient tumors, patient-derived xenografts (PDXs) are increasingly used. mdpi.comoncohemakey.com PDX models, created by implanting tissue from a patient's tumor directly into a mouse, maintain the key genetic and molecular features of the original cancer. mdpi.comamegroups.orgnih.gov PDX models of CRPC that express AR-V7 are invaluable for studying resistance mechanisms and testing the efficacy of new drugs designed to overcome them. amegroups.org The development of matching PDX-derived organoids (PDXOs) further provides scalable, transferable models for more extensive drug screening. mdpi.com
Therapeutic Implications and Future Directions in this compound Research
The development of potent and selective inhibitors and degraders targeting AR-V7, such as this compound, holds significant therapeutic promise for patients with advanced prostate cancer. These next-generation agents are designed to overcome the primary mechanism of resistance to current standard-of-care ARS inhibitors. nih.govmdpi.comjohnshopkins.edu By targeting the NTD or DBD, these compounds can inhibit or degrade both AR-FL and the constitutively active AR-V7, offering a pan-AR approach to treatment. nih.govjohnshopkins.edu
Future research will focus on advancing these promising compounds into clinical trials. youtube.comnih.gov The availability of a validated AR-V7 biomarker will be crucial for designing these trials, allowing for the selection of patients most likely to benefit. tamhsc.edunih.gov Key future directions include:
Clinical Translation: Moving potent preclinical candidates like this compound and optimized degraders into Phase I/II clinical trials for patients with AR-V7-positive mCRPC.
Combination Therapies: Exploring the synergistic potential of combining AR-V7 degraders with other therapeutic modalities to prevent or overcome resistance more effectively. mdpi.com
Refining Biomarker Strategies: Further investigating the role of AR-V7 and other biomarkers to optimize treatment sequencing and personalize therapy for CRPC patients.
Targeting Undruggable Domains: Continuing to leverage innovative technologies like molecular glues to target intrinsically disordered proteins, a category to which AR-V7 belongs, revolutionizing treatment for prostate cancer and potentially other diseases. oncozine.comaacrjournals.org
Ultimately, the successful development of agents like this compound could provide a much-needed and effective therapeutic option for a patient population that currently has a poor prognosis. oncozine.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
